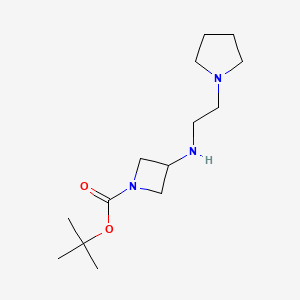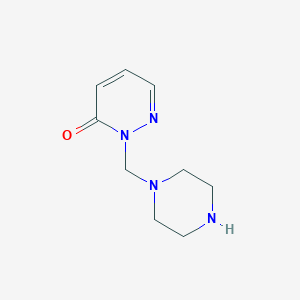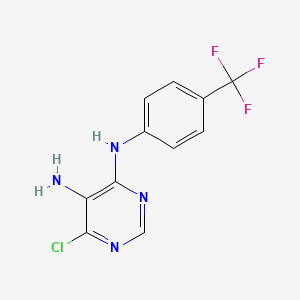
6-chloro-N(4)-(4-trifluoromethylphenyl)pyrimidine-4,5-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-N(4)-(4-trifluoromethylphenyl)pyrimidine-4,5-diamine is an organic compound with the chemical formula C11H8ClF3N4. This compound is part of the pyrimidine family, which is known for its diverse applications in medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N(4)-(4-trifluoromethylphenyl)pyrimidine-4,5-diamine typically involves the reaction of 4,6-dichloropyrimidine with 4-trifluoromethylaniline under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
6-chloro-N(4)-(4-trifluoromethylphenyl)pyrimidine-4,5-diamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a variety of aminopyrimidine derivatives.
Aplicaciones Científicas De Investigación
6-chloro-N(4)-(4-trifluoromethylphenyl)pyrimidine-4,5-diamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 6-chloro-N(4)-(4-trifluoromethylphenyl)pyrimidine-4,5-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit the activity of specific enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, depending on the target enzyme or receptor.
Comparación Con Compuestos Similares
Similar Compounds
- 6-chloro-N-methyl-N-phenyl-pyrimidine-4,5-diamine
- 6-chloro-N4-(4-fluorobenzyl)pyrimidine-4,5-diamine
- 6-chloro-N4-(pyridin-4-ylmethyl)pyrimidine-4,5-diamine
Uniqueness
6-chloro-N(4)-(4-trifluoromethylphenyl)pyrimidine-4,5-diamine is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in medicinal chemistry for designing molecules with specific biological activities.
Propiedades
Fórmula molecular |
C11H8ClF3N4 |
|---|---|
Peso molecular |
288.65 g/mol |
Nombre IUPAC |
6-chloro-4-N-[4-(trifluoromethyl)phenyl]pyrimidine-4,5-diamine |
InChI |
InChI=1S/C11H8ClF3N4/c12-9-8(16)10(18-5-17-9)19-7-3-1-6(2-4-7)11(13,14)15/h1-5H,16H2,(H,17,18,19) |
Clave InChI |
LMGSXWSWWVNPKN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(F)(F)F)NC2=C(C(=NC=N2)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 3,6-dimethyl-1-thiophen-3-ylpyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B13883024.png)
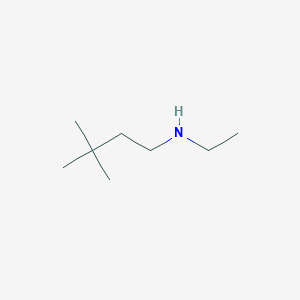
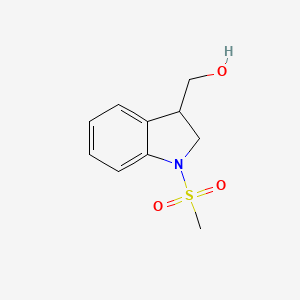

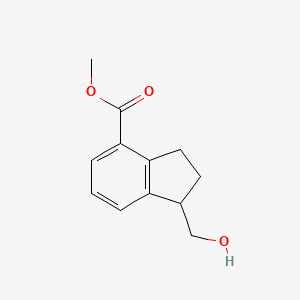
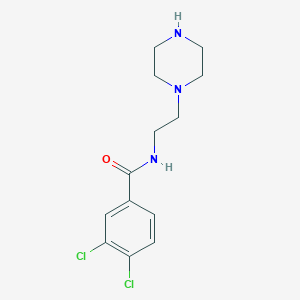
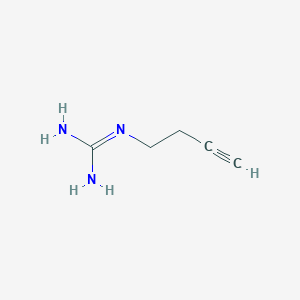
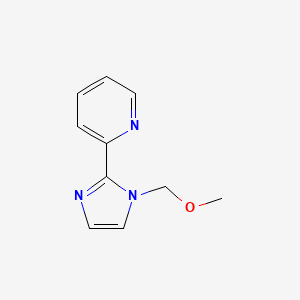
![tert-butyl N-[2-(1,5-naphthyridin-2-yl)ethyl]carbamate](/img/structure/B13883074.png)
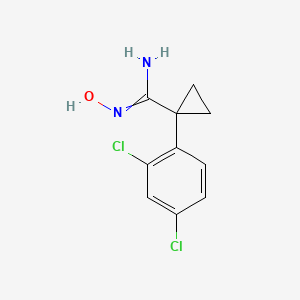
![5-[(Pyridin-2-yl)oxy]naphthalen-2-amine](/img/structure/B13883083.png)

